molecular formula C10H12N2O3 B13935910 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid

4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid

Cat. No.: B13935910
M. Wt: 208.21 g/mol
InChI Key: FABDSENWVRJHNP-UHFFFAOYSA-N
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Description

4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methylaminocarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methylamine and carbon dioxide under controlled conditions. The reaction typically proceeds as follows:

    Step 1: 4-Formylbenzoic acid is reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the intermediate this compound.

    Step 2: The intermediate is then subjected to carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminocarbonylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A structurally similar compound with an amino group instead of the methylaminocarbonylamino group.

    4-Formylbenzoic acid: The precursor used in the synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid.

    4-Methylaminobenzoic acid: A compound with a similar structure but lacking the carbonyl group.

Uniqueness

This compound is unique due to the presence of the methylaminocarbonylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-[(methylcarbamoylamino)methyl]benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-11-10(15)12-6-7-2-4-8(5-3-7)9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15)

InChI Key

FABDSENWVRJHNP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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